4-Methoxysalicylic Acid

Description

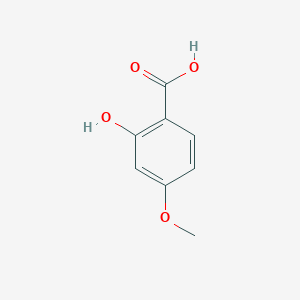

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXVKKOHPQOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176906 | |

| Record name | 4-Methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2237-36-7 | |

| Record name | 4-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2237-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002237367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2237-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxysalicylic Acid: A Technical Guide to its Discovery, Properties, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA), and its potassium salt 4-MSK, have emerged as significant molecules in the fields of dermatology and cosmetic science, primarily for their skin-lightening properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activity of this compound. It details the key experimental protocols for its synthesis and for evaluating its efficacy, and presents quantitative data from seminal studies in a structured format. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Discovery and History

The history of this compound is rooted in the broader exploration of salicylic (B10762653) acid and its derivatives, which have been recognized for their medicinal properties for centuries. While salicylic acid was first isolated in 1838, the journey to its methoxy (B1213986) derivative took several more decades of advancements in synthetic chemistry.

The first documented synthesis of this compound, also known as 2-hydroxy-4-methoxybenzoic acid, is attributed to Alfred Einhorn and W. Seuffert in 1899. Their work was part of the extensive investigation into the chemical modifications of salicylic acid to explore new therapeutic agents.

While initially a subject of academic chemical synthesis, this compound remained relatively obscure in terms of commercial application for much of the 20th century. Its potential came to the forefront with the rise of the cosmetic industry's search for effective and safe skin-lightening agents. In 2003, its potassium salt, Potassium 4-Methoxysalicylate (4-MSK), was approved as a quasi-drug active ingredient in Japan for its skin-lightening and hyperpigmentation-correcting effects.[1][2] This approval marked a significant milestone in the history of this compound, solidifying its place in modern dermatological and cosmetic formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and product development.

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxy-4-methoxybenzoic acid | --INVALID-LINK-- |

| Synonyms | 4-MSA, 2-Hydroxy-p-anisic acid | --INVALID-LINK-- |

| CAS Number | 2237-36-7 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| Melting Point | 158-159 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| pKa | ~3.2 (Predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; soluble in methanol, DMSO. | --INVALID-LINK--, --INVALID-LINK-- |

| UV-Vis (λmax) | 244 nm (in water-methanol) | --INVALID-LINK-- |

| IR Spectra (KBr, cm⁻¹) | Major peaks at ~3200-2500 (O-H stretch), ~1650 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250 (C-O stretch) | --INVALID-LINK-- |

| ¹H NMR (DMSO-d₆, ppm) | δ ~11.5 (s, 1H, COOH), δ ~7.7 (d, 1H, Ar-H), δ ~6.5 (d, 1H, Ar-H), δ ~6.4 (s, 1H, Ar-H), δ ~3.8 (s, 3H, OCH₃) | --INVALID-LINK-- |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~172 (C=O), δ ~164 (C-O), δ ~162 (C-O), δ ~132 (Ar-C), δ ~107 (Ar-C), δ ~105 (Ar-C), δ ~101 (Ar-C), δ ~55 (OCH₃) | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

The primary biological activity of this compound, particularly its potassium salt 4-MSK, is its ability to lighten skin and reduce hyperpigmentation. This is achieved through a dual mechanism of action targeting both melanocytes and keratinocytes.[1][2]

Action on Melanocytes: Inhibition of Melanogenesis

4-MSK directly inhibits the activity of tyrosinase, the key enzyme in the melanin (B1238610) synthesis pathway. By reducing tyrosinase activity, it decreases the production of melanin in melanocytes.

Caption: Inhibition of Melanogenesis by this compound.

Action on Keratinocytes: Promotion of Differentiation and Desquamation

In addition to its effects on melanocytes, 4-MSK also promotes the differentiation of keratinocytes. It has been shown to upregulate the expression of key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), Filaggrin (FLG), and Involucrin (IVL).[2] This acceleration of the epidermal turnover process helps to shed the existing melanin from the skin surface, leading to a more even skin tone.

Caption: Promotion of Keratinocyte Differentiation by 4-MSK.

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in several in vitro and clinical studies.

Table 1: In Vitro Efficacy of Potassium 4-Methoxysalicylate (4-MSK)

| Assay | Model System | Concentration | Result | p-value | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 1.0 mM | ~20% inhibition of L-DOPA oxidation | < 0.01 | [2] |

| Melanin Content | Cultured Human Melanocytes | 0.8 mM | Significant reduction in melanin | < 0.01 | [2] |

| 1.0 mM | Significant reduction in melanin | < 0.005 | [2] | ||

| Keratinocyte Gene Expression | Cultured Human Keratinocytes | 0.5 mM | Upregulation of KRT1, KRT10, FLG, IVL | < 0.05 | [2] |

Table 2: Clinical Efficacy of a Formulation Containing Potassium 4-Methoxysalicylate (4-MSK)

| Parameter | Treatment Duration | Result (vs. Placebo) | p-value | Reference |

| Change in Skin Lightness (L value) | 12 weeks | Significant increase in L value in pigmented areas | < 0.005 | [2] |

| 12 weeks | Significant increase in L* value in non-pigmented areas | < 0.01 | [2] | |

| Desquamation Area Ratio | 12 weeks | Significant reduction in desquamation area | < 0.05 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the selective methylation of 2,4-dihydroxybenzoic acid.

Materials:

-

2,4-Dihydroxybenzoic acid

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

-

Methylation: Slowly add dimethyl sulfate to the cooled solution while stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Purification: Filter the crude product and wash with cold deionized water. Recrystallize the solid from a mixture of ethanol and water to obtain pure this compound.

Caption: Workflow for the Synthesis of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or its potassium salt)

-

Phosphate (B84403) buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and this compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and different concentrations of the this compound solution. Include a control group without the inhibitor.

-

Initiation of Reaction: Start the reaction by adding the L-DOPA solution to all wells.

-

Measurement: Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the control.

Melanin Content Assay in B16 Melanoma Cells

This cell-based assay quantifies the effect of this compound on melanin production in a cell line model.

Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM)

-

This compound (or its potassium salt)

-

Phosphate-buffered saline (PBS)

-

Sodium hydroxide (NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture B16 melanoma cells in a multi-well plate. Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include an untreated control group.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them with a NaOH solution.

-

Melanin Solubilization: Heat the cell lysates to solubilize the melanin.

-

Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

-

Normalization: The melanin content can be normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.

Conclusion

This compound, particularly as its potassium salt 4-MSK, has a well-documented history of development from a synthetic curiosity to a key ingredient in modern cosmetic and dermatological products. Its efficacy as a skin-lightening agent is supported by robust scientific evidence demonstrating a dual mechanism of action involving the inhibition of melanogenesis in melanocytes and the promotion of keratinocyte differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working with this promising molecule. Further research may continue to uncover new applications and refine the understanding of the biological activities of this compound and its derivatives.

References

4-Methoxysalicylic Acid (4-MSK): A Technical Whitepaper on the Mechanism of Tyrosinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methoxysalicylic acid, commonly available as its potassium salt (Potassium 4-Methoxysalicylate or 4-MSK), is a potent skin-lightening agent utilized in cosmetic and dermatological formulations.[1][2] Its efficacy in mitigating hyperpigmentation stems from a dual mechanism of action. The primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][3] A secondary mechanism involves the promotion of epidermal turnover through the regulation of keratinization, which aids in the removal of accumulated melanin from the skin.[3] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes. While 4-MSK is a confirmed direct inhibitor of tyrosinase, its specific kinetic profile (competitive, non-competitive, etc.) is not extensively detailed in publicly available scientific literature.

Core Mechanism of Action: Direct Tyrosinase Inhibition

The principal mechanism by which 4-MSK exerts its depigmenting effect is through the direct inhibition of tyrosinase.[1] Tyrosinase is a copper-containing enzyme that catalyzes the first two critical and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4] By inhibiting this enzyme, 4-MSK effectively reduces the production of melanin precursors, leading to a decrease in overall melanin synthesis.

Inhibition Kinetics and Potency

The inhibitory potential of 4-MSK against mushroom tyrosinase has been quantified, demonstrating a concentration-dependent effect.[1] The half-maximal inhibitory concentration (IC₅₀) provides a standardized measure of its potency.

| Compound | Enzyme Source | IC₅₀ (mM) | Reference |

| Potassium 4-Methoxysalicylate (4-MSK) | Mushroom Tyrosinase | 4.02 | [1] |

Table 1: Quantitative Inhibitory Potency of 4-MSK.

The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by 4-MSK is not definitively established in the reviewed scientific literature. However, competitive inhibition is a common mode for inhibitors that are structurally analogous to the enzyme's substrate. Given that 4-MSK is a derivative of salicylic (B10762653) acid and shares structural similarities with L-tyrosine, a hypothetical competitive inhibition model is presented below for illustrative purposes.

Secondary Mechanism: Regulation of Epidermal Homeostasis

Beyond direct enzyme inhibition, 4-MSK contributes to skin lightening by modulating epidermal turnover.[3] It has been shown to promote the gene expression of differentiation markers in human keratinocytes.[2] This action is thought to normalize keratinization, thereby facilitating the exfoliation of keratinocytes that contain excess melanin. This dual-action—suppressing new melanin synthesis while helping to clear existing pigment—results in a more pronounced and efficient skin brightening effect.[3]

Relationship with the MITF Signaling Pathway

The master regulator of melanogenesis is the Microphthalmia-associated Transcription Factor (MITF).[1] In response to stimuli such as UV radiation, keratinocytes release α-melanocyte-stimulating hormone (α-MSH), which binds to the MC1R receptor on melanocytes. This activates a cAMP-dependent pathway, leading to the phosphorylation of CREB, which in turn upregulates the expression of MITF. MITF then acts as a transcription factor, promoting the expression of key melanogenic genes, including TYR (the gene for tyrosinase).

The currently available scientific literature indicates that the primary mechanism of 4-MSK is the direct inhibition of the tyrosinase enzyme rather than the suppression of TYR gene expression via the MITF pathway.[1][3]

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol details the colorimetric assay to determine the IC₅₀ of an inhibitor against mushroom tyrosinase using L-DOPA as a substrate.

-

Objective: To quantify the direct inhibitory effect of 4-MSK on tyrosinase activity.

-

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome (B613829), a colored product with an absorbance maximum at ~475 nm. The rate of dopachrome formation is proportional to enzyme activity. An inhibitor will reduce this rate.

-

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL stock in Phosphate (B84403) Buffer)

-

L-DOPA (e.g., 2.5 mg/mL stock in Phosphate Buffer)

-

Potassium 4-Methoxysalicylate (4-MSK) stock solution

-

Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

96-well clear, flat-bottom microplate

-

Microplate reader

-

-

Procedure:

-

Preparation: Prepare serial dilutions of 4-MSK in phosphate buffer to achieve a range of final assay concentrations. Prepare a positive control (e.g., Kojic Acid) and a vehicle control (buffer only).

-

Plate Setup: In a 96-well plate, add the following to respective wells:

-

Blank: 180 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).

-

Enzyme Control (100% Activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL Vehicle.

-

Test Compound: 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL of each 4-MSK dilution.

-

-

Pre-incubation: Add the buffer, inhibitor/vehicle, and tyrosinase solution to the wells. Mix gently and incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells (except the Blank) to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm every minute for 20-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each 4-MSK concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the 4-MSK concentration and use non-linear regression to determine the IC₅₀ value.

-

-

Protocol 2: Cellular Melanin Content Assay

This protocol measures the effect of 4-MSK on melanin production in B16-F10 murine melanoma cells.

-

Objective: To quantify the reduction in cellular melanin content after treatment with 4-MSK.

-

Principle: Cells are treated with the test compound, lysed, and the melanin pigment is solubilized. The amount of melanin is then quantified spectrophotometrically.

-

Materials:

-

B16-F10 melanoma cells

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

4-MSK stock solution

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (1N NaOH with 10% DMSO)

-

BCA or Bradford Protein Assay Kit

-

6-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed B16-F10 cells in 6-well plates at a density of ~1 x 10⁵ cells/well. Allow cells to attach for 24 hours at 37°C, 5% CO₂.

-

Treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 4-MSK or vehicle (control). An optional stimulant, such as α-MSH, can be added to induce melanogenesis. Incubate for 48-72 hours.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 200 µL of Lysis Buffer (1N NaOH with 10% DMSO) to each well.

-

Melanin Solubilization: Incubate the plate at 80°C for 1-2 hours to fully dissolve the melanin granules.

-

Quantification: Transfer the lysates to a 96-well plate. Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.

-

Normalization: A parallel plate should be set up to determine total protein content. Lyse the cells and perform a protein assay (e.g., BCA). Normalize the melanin content (Absorbance at 405 nm) to the total protein concentration (mg/mL) for each sample. This accounts for any effects of the compound on cell proliferation.

-

Protocol 3: Western Blot Analysis for Tyrosinase and MITF Expression

This protocol is for determining the protein expression levels of tyrosinase and MITF in B16-F10 cells after treatment.

-

Objective: To investigate if 4-MSK affects the expression levels of key melanogenic proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against tyrosinase and MITF. A secondary antibody conjugated to HRP allows for chemiluminescent detection.

-

Materials:

-

Treated B16-F10 cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Tyrosinase, anti-MITF, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. Collect the supernatant (protein lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-tyrosinase and anti-MITF, typically at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: After final washes, apply ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein bands (Tyrosinase, MITF) to the loading control (β-actin).[1][5][6][7]

-

References

- 1. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium 4‐Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2.11. Western Blot Analysis [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Hydroxy-p-Anisic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hydroxy-p-anisic acid, systematically known as 2-hydroxy-2-(4-methoxyphenyl)acetic acid and more commonly as 4-methoxymandelic acid, is an aromatic carboxylic acid derivative of significant interest in organic synthesis and biochemical research. Its structure, featuring a chiral center and a methoxy-substituted phenyl group, makes it a valuable building block for more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and known biological interactions, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

α-Hydroxy-p-anisic acid is a derivative of mandelic acid characterized by a methoxy (B1213986) group at the para (4) position of the phenyl ring. This substitution influences its electronic properties and reactivity. The presence of a hydroxyl group on the alpha-carbon adjacent to the carboxylic acid function is a key structural feature.

Structure:

Caption: 2D Structure of α-Hydroxy-p-anisic Acid

Table 1: Compound Identification

| Identifier | Value |

| Systematic IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid[1] |

| Common Name | 4-Methoxymandelic acid[1] |

| CAS Number | 10502-44-0[1] |

| Chemical Formula | C₉H₁₀O₄[2] |

| SMILES String | COc1ccc(cc1)C(O)C(O)=O[1] |

| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of α-hydroxy-p-anisic acid are summarized below. It is a white crystalline solid at room temperature and exhibits solubility in organic solvents, with slight solubility in water.[2]

Table 2: Quantitative Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 182.17 g/mol [1] | |

| Melting Point | 108-111 °C[1] | For the racemic (DL) mixture. |

| 102-104 °C[3] | For the (R)-enantiomer. | |

| Boiling Point | 370 °C | Predicted value. |

| Density | 1.309 g/cm³[3] | Predicted value. |

| pKa | 3.43 ± 0.10[3] | Predicted value for the (R)-enantiomer. |

| Solubility | Slightly soluble in water, more soluble in organic solvents.[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α-hydroxy-p-anisic acid.

Table 3: Spectroscopic Data Summary

| Technique | Data Source / Key Features |

| ¹H NMR | Data available from SpectraBase, acquired on a Varian A-60 instrument.[1] |

| ¹³C NMR | Data available from SpectraBase.[1] |

| Infrared (IR) Spectroscopy | FTIR (KBr wafer) and ATR-IR spectra are available on SpectraBase.[1] |

| UV-Vis Spectroscopy | Specific spectral data is not readily available in the searched literature. |

Experimental Protocols

Synthesis of 4-Methoxymandelic Acid

A common method for the synthesis of 4-methoxymandelic acid involves the reaction of anisole (B1667542) with glyoxylic acid catalyzed by a protonic acid.

Experimental Workflow: Synthesis of 4-Methoxymandelic Acid

Caption: Workflow for the synthesis of 4-methoxymandelic acid.

Detailed Methodology (based on a patent for a similar synthesis):

-

Reaction Setup: In a three-necked flask equipped with a stirrer, add 50% aqueous glyoxylic acid (1.1 equivalents) and a secondary solvent such as 1,2-dimethoxyethane. Cool the mixture to 0°C.

-

Catalyst Addition: Slowly add a strong protonic acid catalyst, for example, 85% phosphoric acid (2.0 equivalents), while maintaining the temperature at or below 0°C.

-

Reactant Addition: Slowly drip in anisole (1.0 equivalent) while vigorously stirring and maintaining the temperature at approximately 0°C.

-

Reaction: Continue stirring the reaction mixture at a controlled temperature (e.g., 0°C or room temperature) for several hours.

-

Monitoring: Track the progress of the reaction by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion of anisole and the yield of 4-methoxymandelic acid.

-

Work-up: Once the reaction has reached the desired conversion, quench the reaction mixture, for example, by pouring it into cold water.

-

Extraction and Purification: Extract the product into an organic solvent. The crude product can then be purified by methods such as recrystallization or column chromatography to yield pure 4-methoxymandelic acid.

Enzymatic Oxidation of 4-Methoxymandelic Acid

The enzymatic oxidation of 4-methoxymandelic acid to anisaldehyde is catalyzed by lignin (B12514952) peroxidase (LiP) and can be mediated by veratryl alcohol.

Experimental Workflow: Enzymatic Oxidation

Caption: Workflow for the enzymatic oxidation of 4-methoxymandelic acid.

Detailed Methodology:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a solution containing 50 mM sodium tartrate buffer (pH 3.0).

-

Addition of Components: To the buffer, add 4-methoxymandelic acid to a final concentration of 0.25 mmol, the mediator (veratryl alcohol) to a final concentration of 0.01 mmol, and lignin peroxidase (LiP) to a final amount of 0.51 nmol.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon, to create an oxygen-free atmosphere.

-

Reaction Initiation: Initiate the enzymatic reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 0.06 mmol.

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Analysis: After the incubation period, analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, anisaldehyde. A control reaction without the mediator should be performed to account for any background oxidation.

Biological Activity and Signaling Pathways

The primary documented biological role of α-hydroxy-p-anisic acid is as a substrate in enzymatic reactions, particularly in the context of lignin degradation by white-rot fungi. It is also recognized as an intermediate in the synthesis of the beta-blocker propranolol.[2]

Lignin Peroxidase-Mediated Oxidation Pathway

In the presence of lignin peroxidase (LiP) and hydrogen peroxide, veratryl alcohol can act as a redox mediator to facilitate the oxidation of 4-methoxymandelic acid, a compound not directly oxidized by LiP.[4] This process is a key step in the biodegradation of lignin-related compounds.

Signaling Pathway: Lignin Peroxidase Catalytic Cycle

Caption: Mediated oxidation of 4-methoxymandelic acid by LiP.

Conclusion

α-Hydroxy-p-anisic acid is a well-characterized compound with established chemical properties and a defined structure. Its utility as a synthetic intermediate is evident from its application in the preparation of pharmaceuticals and its role as a substrate in enzymatic studies. The provided experimental protocols for its synthesis and enzymatic modification offer a foundation for further research and development. Future investigations could explore a broader range of its biological activities and potential applications in medicinal chemistry and biocatalysis.

References

Beyond Illumination: A Technical Guide to the Unexplored Biological Activities of 4-Methoxysalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA), a derivative of salicylic (B10762653) acid, is predominantly recognized for its application in dermatology as a skin-lightening agent. Its mechanism of action in this capacity, involving the inhibition of tyrosinase and the promotion of keratinocyte turnover, is well-documented. However, the broader therapeutic potential of this molecule remains largely uncharted. This technical guide delves into the prospective biological activities of 4-MSA beyond its established role in cosmetology, exploring its putative anti-inflammatory, antimicrobial, anti-cancer, anti-glycation, and neuroprotective properties. Drawing upon the known activities of structurally related salicylates and analogous compounds, this document provides a comprehensive framework for future research. It outlines detailed experimental protocols, presents available quantitative data, and visualizes potential signaling pathways and experimental workflows to catalyze further investigation into the multifaceted therapeutic applications of this compound.

Introduction

This compound (4-MSA), also known by its potassium salt form, Potassium 4-Methoxysalicylate (4MSK), is a synthetic derivative of salicylic acid. Its primary commercial application lies in the cosmetic industry, where it is utilized for its skin-lightening and depigmenting effects.[1][2] The established mechanism for this activity involves the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and the normalization of keratinization processes.[1][3] While its dermatological efficacy is established, the broader pharmacological profile of 4-MSA is an area of nascent exploration. The structural similarity of 4-MSA to salicylic acid, a compound with well-known anti-inflammatory, analgesic, and antipyretic properties, suggests a wider range of biological activities. This guide aims to synthesize the limited existing data and extrapolate from related compounds to provide a foundational resource for researchers interested in the untapped therapeutic potential of 4-MSA.

Potential Biological Activities

Anti-Inflammatory Activity

The anti-inflammatory properties of salicylates are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct studies on 4-MSA are lacking, its structural resemblance to salicylic acid strongly suggests a potential to exert similar anti-inflammatory effects.

Proposed Mechanism of Action:

It is hypothesized that 4-MSA may inhibit the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. 4-MSA could potentially interfere with this cascade, possibly by inhibiting IKK activity or preventing IκBα degradation.

Antimicrobial Activity

While there is no direct report on the antimicrobial properties of this compound, a study on the structurally related compound, 4-methoxysalicylaldehyde, has demonstrated activity against several foodborne bacteria. This suggests that 4-MSA may also possess antimicrobial properties worth investigating.

Quantitative Data (for 4-methoxysalicylaldehyde):

| Microorganism | Strain | MIC (μg/mL) |

| Listeria monocytogenes | 30.1 - 67.3 | |

| Salmonella typhimurium | 30.1 - 67.3 | |

| Shigella flexneri | 30.1 - 67.3 | |

| Shigella sonnei | 30.1 - 67.3 | |

| Staphylococcus intermedius | 30.1 - 67.3 | |

| Staphylococcus aureus | 30.1 - 67.3 | |

| Data from a study on 4-methoxysalicylaldehyde, a related compound.[4] |

Anti-Cancer Activity

The potential anti-cancer effects of 4-MSA are currently unexplored. However, salicylic acid and its derivatives have been reported to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. Research into the anti-cancer potential of 4-MSA is warranted.

Anti-Glycation Activity

Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins and are implicated in the pathogenesis of various age-related diseases and skin aging.[5] Some compounds with antioxidant properties have been shown to inhibit the formation of AGEs. Given the phenolic structure of 4-MSA, it may possess antioxidant and, consequently, anti-glycation properties.

Proposed Experimental Workflow:

Neuroprotective Activity

The neuroprotective potential of phenolic acids has been increasingly recognized, with proposed mechanisms including antioxidant and anti-inflammatory effects.[6] As a phenolic acid derivative, 4-MSA could potentially exert neuroprotective effects by mitigating oxidative stress and inflammation in the central nervous system. However, experimental evidence to support this hypothesis is currently absent.

Experimental Protocols

Anti-Inflammatory Activity: NF-κB Reporter Assay

Objective: To determine if 4-MSA inhibits NF-κB activation in response to an inflammatory stimulus.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

This compound (4-MSA).

-

Lipopolysaccharide (LPS) from E. coli.

-

Luciferase Assay System (e.g., Promega).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of 4-MSA (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of 4-MSA.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of 4-MSA against various pathogenic microorganisms.

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

This compound (4-MSA).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a stock solution of 4-MSA in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the 4-MSA stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no 4-MSA) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of 4-MSA that completely inhibits visible growth of the microorganism.

Anti-Cancer Activity: MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of 4-MSA on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

-

Appropriate cell culture medium with supplements.

-

This compound (4-MSA).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-MSA for 24, 48, and 72 hours.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of 4-MSA that inhibits 50% of cell proliferation).

Anti-Glycation Activity: In Vitro BSA-Glucose Assay

Objective: To evaluate the ability of 4-MSA to inhibit the formation of AGEs in vitro.

Materials:

-

Bovine Serum Albumin (BSA).

-

D-glucose.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound (4-MSA).

-

Aminoguanidine (positive control).

-

Fluorometer.

Procedure:

-

Prepare solutions of BSA (10 mg/mL) and glucose (500 mM) in PBS.

-

In a reaction mixture, combine the BSA and glucose solutions.

-

Add different concentrations of 4-MSA to the reaction mixtures. Include a control without any inhibitor and a positive control with aminoguanidine.

-

Incubate the mixtures at 37°C for several weeks.

-

At regular intervals, measure the fluorescence of the samples (excitation at 370 nm, emission at 440 nm) to quantify the formation of fluorescent AGEs.

-

Calculate the percentage of inhibition of AGE formation by 4-MSA compared to the control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of 4-MSA.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Methanol.

-

This compound (4-MSA).

-

Ascorbic acid (positive control).

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of 4-MSA and ascorbic acid in methanol.

-

Add the 4-MSA or ascorbic acid solutions to the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[5]

Conclusion and Future Directions

This compound, a compound with a well-established role in dermatology, holds significant, yet largely unexplored, potential for broader therapeutic applications. This technical guide has outlined the putative anti-inflammatory, antimicrobial, anti-cancer, anti-glycation, and neuroprotective activities of 4-MSA, drawing parallels with structurally related compounds. The provided experimental protocols and visualized workflows offer a clear roadmap for researchers to systematically investigate these underexplored biological functions. Future research should focus on generating robust in vitro and in vivo data to validate these hypothesized activities, elucidate the underlying molecular mechanisms, and ultimately unlock the full therapeutic potential of this intriguing molecule. The lack of comprehensive studies on 4-MSA beyond its skin-lightening effects represents a significant research gap and a promising opportunity for drug discovery and development.

References

- 1. Inhibition of glycation of albumin and hemoglobin by acetylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dpph assay ic50: Topics by Science.gov [science.gov]

Spectroscopic data interpretation for 4-Methoxysalicylic acid (NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for 4-Methoxysalicylic acid, a molecule of interest in various scientific domains. By delving into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for its unequivocal identification, characterization, and quality assessment.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and structured overview for comparative analysis.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~10.5 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~7.7 | Doublet | 1H | Aromatic H (H-6) |

| ~6.5 | Doublet of Doublets | 1H | Aromatic H (H-5) |

| ~6.4 | Doublet | 1H | Aromatic H (H-3) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be broad and their positions may vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carboxylic Acid Carbonyl (C=O) |

| ~165 | Aromatic C (C-4) |

| ~162 | Aromatic C (C-2) |

| ~133 | Aromatic C (C-6) |

| ~108 | Aromatic C (C-5) |

| ~102 | Aromatic C (C-1) |

| ~99 | Aromatic C (C-3) |

| ~55 | Methoxy Carbon (-OCH₃) |

IR Spectral Data

The infrared spectrum highlights the functional groups present in this compound through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Weak | O-H stretch (Phenolic) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (Methoxy) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500, ~1450 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~850 | Strong | C-H bend (Aromatic, out-of-plane) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within an NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed for the analysis.

-

For ¹H NMR, a standard one-pulse sequence is utilized. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Caption: Correlation of this compound structure with its spectroscopic data.

Caption: General experimental workflow for spectroscopic analysis.

The Role of 4-Methoxysalicylic Acid as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid (4-MSA) is a naturally occurring phenolic compound found in various plant species. As a derivative of salicylic (B10762653) acid (SA), a well-established phytohormone, 4-MSA is emerging as a significant plant metabolite involved in a range of physiological processes, including defense mechanisms and allelopathic interactions. This technical guide provides a comprehensive overview of the current understanding of 4-MSA's role in plants, with a focus on its biosynthesis, physiological effects, and the signaling pathways it influences. This document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing molecule.

Introduction

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for adaptation to their environment. Among these, phenolic compounds represent a large and diverse group with a wide range of biological activities. This compound (4-MSA), a methylated derivative of salicylic acid, has been identified in several plant species, including Aconitum kongboense, Calophyllum polyanthum, and Cadaba fruticosa[1][2]. Its structural similarity to salicylic acid (SA), a key signaling molecule in plant defense, suggests that 4-MSA may play a significant role in similar physiological processes. This guide will delve into the known functions of 4-MSA as a plant metabolite, presenting the available quantitative data, experimental methodologies, and an exploration of its potential signaling cascades.

Biosynthesis of this compound

The biosynthesis of 4-MSA in plants is believed to be closely linked to the well-characterized salicylic acid (SA) biosynthesis pathways. Plants synthesize SA from chorismate via two primary routes: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway[3]. The final step in the formation of 4-MSA is likely the methylation of the hydroxyl group at the C4 position of a salicylic acid precursor. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).

Several salicylic acid carboxyl methyltransferases (SAMTs) have been identified in plants, which convert SA to the volatile compound methyl salicylate (B1505791) (MeSA)[4][5][6]. It is plausible that a specific O-methyltransferase is responsible for the methylation of a salicylic acid intermediate to produce 4-MSA. The general reaction is as follows:

Further research is needed to isolate and characterize the specific O-methyltransferase(s) involved in 4-MSA biosynthesis and to determine the precise precursors and regulatory mechanisms of this pathway in different plant species.

Physiological Role and Allelopathic Potential

The physiological functions of 4-MSA in plants are thought to be multifaceted, encompassing roles in both defense signaling and allelopathy.

Role in Plant Defense

Given its structural similarity to salicylic acid, 4-MSA is hypothesized to be involved in plant defense responses, including systemic acquired resistance (SAR). SAR is a long-lasting, broad-spectrum resistance to secondary infections that is activated throughout the plant following an initial localized pathogen attack[7][8]. The SA signaling pathway is central to the induction of SAR and involves the accumulation of SA, which leads to the expression of pathogenesis-related (PR) genes[7][8].

While direct evidence for 4-MSA's role in inducing PR gene expression is limited, its presence in plants suggests it may act as a signaling molecule, either independently or in concert with SA. It is possible that 4-MSA interacts with SA receptors, such as NPR1 (NONEXPRESSOR OF PR GENES1), or modulates the activity of enzymes involved in the defense response[9][10][11].

Allelopathic Effects

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and survival of other plants through the release of chemical compounds. Several phenolic acids are known to possess allelopathic properties. While quantitative data for 4-MSA is scarce, studies on related compounds provide insights into its potential activity. For instance, various phenolic compounds have been shown to inhibit the germination and root growth of lettuce (Lactuca sativa)[12][13][14][15][16]. The inhibitory effects are typically concentration-dependent[8][17][18].

Table 1: Allelopathic Effects of Salicylic Acid on Root Growth (as a proxy for 4-MSA)

| Plant Species | SA Concentration | Effect on Root Growth | Reference |

| Arabidopsis thaliana | 3 - 200 µM | Significant reduction in primary root length | [8][19] |

| Fenugreek | 5 - 10 µM | Stimulation | [17] |

| Fenugreek | 15 µM | Retardation | [17] |

| Cucumber | 10 - 50 µM | Stimulation | [17] |

| Cucumber | 100 - 500 µM | Retardation | [17] |

| Lentil | 100 - 500 µM | Stimulation | [17] |

| Lentil | 1 mM | Retardation | [17] |

| Bean | 500 µM | Stimulation | [17] |

| Bean | 1 mM | Retardation | [17] |

| Wheat | 10 µM | Increase in radicle length | [17] |

| Wheat | 30 µM | Decrease in radicle length | [17] |

Signaling Pathways

The signaling pathways through which 4-MSA exerts its effects in plants are likely to overlap with the well-established salicylic acid signaling cascade.

Interaction with the Salicylic Acid Pathway

The canonical SA signaling pathway involves the perception of SA by the NPR1 protein. In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Upon SA binding, a conformational change leads to the release of NPR1 monomers, which then translocate to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of defense-related genes, such as the PR-1 gene[1][2][7][9][10][11][13][14].

It is plausible that 4-MSA can also bind to NPR1, either competitively or allosterically with SA, to modulate its activity. Alternatively, 4-MSA may influence other components of the SA signaling pathway, such as enzymes that modify SA or its conjugates.

Crosstalk with Jasmonic Acid Signaling

The salicylic acid and jasmonic acid (JA) signaling pathways are known to have a complex and often antagonistic relationship in plant defense. Generally, SA-mediated responses are effective against biotrophic pathogens, while JA-mediated responses are more effective against necrotrophic pathogens and herbivorous insects. The crosstalk between these two pathways allows the plant to fine-tune its defense strategy. It is possible that 4-MSA also participates in this crosstalk, potentially by influencing the expression of key genes in the JA pathway or by modulating the balance between SA and JA.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of 4-MSA in plant tissues.

Extraction of this compound

This protocol is adapted from general methods for the extraction of phenolic acids from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol (B129727)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (C18)

-

Methanol (HPLC grade)

-

Deionized water

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of 80% methanol and vortex thoroughly.

-

Sonciate the sample for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet twice more with 10 mL of 80% methanol each time.

-

Pool the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

-

Resuspend the dried extract in 1 mL of 10% methanol.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the resuspended extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the phenolic acids, including 4-MSA, with 5 mL of methanol.

-

Evaporate the eluate to dryness and resuspend in a known volume of mobile phase for HPLC or UPLC-MS/MS analysis.

Quantification by UPLC-MS/MS

This protocol provides a starting point for developing a quantitative UPLC-MS/MS method for 4-MSA.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

MRM Transitions: To be determined by infusing a standard of 4-MSA. The precursor ion will be [M-H]⁻ (m/z 167.04). Product ions will be generated by fragmentation of the precursor ion.

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a 4-MSA standard.

-

Spike a blank plant extract with the 4-MSA standard to create a matrix-matched calibration curve to account for matrix effects.

-

Use a deuterated internal standard of 4-MSA, if available, for the most accurate quantification.

Future Directions

The study of this compound as a plant metabolite is still in its early stages. Future research should focus on several key areas to fully elucidate its role in plant biology:

-

Identification and characterization of the O-methyltransferase(s) responsible for 4-MSA biosynthesis.

-

Quantitative analysis of endogenous 4-MSA levels in different plant species and in response to various biotic and abiotic stresses.

-

Detailed investigation of the allelopathic effects of 4-MSA on a range of plant species to determine its ecological significance.

-

Elucidation of the specific signaling pathways in which 4-MSA is involved, including its interaction with SA receptors and its role in the crosstalk with other phytohormone signaling pathways.

-

Exploration of the potential applications of 4-MSA in agriculture as a natural herbicide or plant defense elicitor, and in drug development as a lead compound with potential bioactivities.

Conclusion

This compound is a plant metabolite with significant potential to influence plant defense and inter-plant communication. While its study is currently limited, the available evidence, coupled with its structural relationship to salicylic acid, strongly suggests a role in key physiological processes. The experimental protocols and information provided in this technical guide are intended to provide a solid foundation for researchers to further investigate the multifaceted functions of this intriguing molecule. A deeper understanding of 4-MSA will not only enhance our knowledge of plant secondary metabolism but may also open up new avenues for the development of sustainable agricultural practices and novel therapeutic agents.

References

- 1. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylic acid and NPR1 induce the recruitment of trans-activating TGA factors to a defense gene promoter in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Responses of transformed Catharanthus roseus roots to femtomolar concentrations of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotechjournal.in [biotechjournal.in]

- 5. biorxiv.org [biorxiv.org]

- 6. chem.purdue.edu [chem.purdue.edu]

- 7. The Arabidopsis ssi1 mutation restores pathogenesis-related gene expression in npr1 plants and renders defensin gene expression salicylic acid dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylic Acid Affects Root Meristem Patterning via Auxin Distribution in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Twist on Systemic Acquired Resistance: Redox Control of the NPR1–TGA1 Interaction by Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: In vivo interaction between NPR1 and transcription factor TGA2 leads to salicylic acid-mediated gene activation in Arabidopsis. [scholars.duke.edu]

- 12. This compound | C8H8O4 | CID 75231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Arabidopsis NPR1 Disease Resistance Protein Is a Novel Cofactor That Confers Redox Regulation of DNA Binding Activity to the Basic Domain/Leucine Zipper Transcription Factor TGA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allelochemical Activity of Eugenol-Derived Coumarins on Lactuca sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Salicylic Acid in Root Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Efficacy of 4-Methoxysalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro efficacy of 4-Methoxysalicylic acid (4-MSA), also known as Potassium 4-methoxysalicylate (4MSK). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the field of dermatology and cosmetology. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms of action.

Core Efficacy: Inhibition of Melanogenesis

This compound is a derivative of salicylic (B10762653) acid that has been approved as a skin-lightening active ingredient.[1] Its primary mechanism of action is the suppression of melanin (B1238610) production by inhibiting tyrosinase, a key enzyme in the melanogenesis process.[1] In-vitro studies have consistently demonstrated the efficacy of 4-MSA in reducing melanin content in cultured human melanocytes and 3D epidermal models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound.

Table 1: Effect of this compound on Melanocyte Viability and Melanin Content

| Concentration of 4-MSA (mM) | Cell Viability (%) | Melanin Content (% of Control) | Reference |

| 0.01 - 1.0 | Not cytotoxic | - | [1] |

| 0.5 | - | ~85% | [3] |

| 0.8 | - | Significantly Reduced | [1] |

| 1.0 | Not cytotoxic | Significantly Reduced | [1] |

| 1.2 | Slight decrease | - | [1] |

Table 2: Efficacy of this compound in a 3D Epidermal Model

| Treatment | Relative Amount of Melanin | Reference |

| Control | ~1.4 | [1] |

| 0.05% 4-MSA | 1.0 | [1] |

Key Experimental Protocols

This section details the methodologies used in the cited in-vitro studies to evaluate the efficacy of this compound.

Cell Viability Assay

-

Objective: To assess the cytotoxicity of this compound on cultured normal human melanocytes.

-

Method:

-

Culture normal human melanocytes in appropriate growth medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01–1.2 mM) for a specified period (e.g., 72 hours).[1]

-

Assess cell viability using a standard method, such as the WST-8 assay.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells compared to an untreated control.

-

Melanin Content Assay

-

Objective: To quantify the effect of this compound on melanin production in cultured human melanocytes.

-

Method:

-

Culture normal human melanocytes and treat with various concentrations of this compound (e.g., 0.5–1.0 mM).[1][3]

-

After the treatment period, lyse the cells.

-

Measure the absorbance of the cell lysates at 405 nm or 415 nm to determine the melanin content.[1][4]

-

Quantify the amount of melanin using a calibration curve generated with synthetic melanin.

-

Standardize the melanin content by the total protein amount in each sample.[1]

-

Tyrosinase Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

-

Principle: This colorimetric assay measures the enzymatic conversion of a substrate, typically L-DOPA, into the colored product dopachrome (B613829). The presence of a tyrosinase inhibitor reduces the rate of this reaction.[5]

-

Method:

-

Prepare a reaction mixture in a 96-well microplate containing:

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).[6]

-

Initiate the reaction by adding the substrate solution (e.g., 2.5 mM L-DOPA).[5]

-

Immediately measure the absorbance at approximately 475 nm or 510 nm in a microplate reader, taking readings kinetically over a period of time (e.g., every minute for 60 minutes).[5][6]

-

Calculate the rate of dopachrome formation and determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.

-

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The inhibitory effect of this compound on the melanogenesis pathway.

Caption: A generalized workflow for an in-vitro tyrosinase inhibition assay.

Mechanism of Action

The primary mechanism by which this compound exerts its skin-lightening effect is through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] By inhibiting this enzyme, 4-MSA effectively reduces the production of melanin precursors, L-DOPA and dopaquinone, leading to a decrease in overall melanin content.[5][7]

In addition to its direct effects on melanocytes, some evidence suggests that 4-MSA may also act on keratinocytes. It has been shown to promote the gene expression of differentiation markers in human keratinocytes, which could potentially accelerate epidermal turnover and the removal of melanin-laden keratinocytes.[2][3]

Conclusion

The in-vitro data strongly support the efficacy of this compound as a melanogenesis inhibitor. Its primary mechanism of action, the inhibition of tyrosinase, is well-established through enzymatic assays. Furthermore, studies on cultured human melanocytes and 3D epidermal models have consistently demonstrated its ability to reduce melanin content without significant cytotoxicity at effective concentrations. These findings provide a solid scientific foundation for its use as a skin-lightening agent in cosmetic and dermatological applications. Further research could explore its synergistic effects with other depigmenting agents and delve deeper into its impact on keratinocyte function.

References

- 1. Potassium 4‐Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. The Modulation of Melanogenesis in B16 Cells Upon Treatment with Plant Extracts and Isolated Plant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between 4-Methoxysalicylic Acid and its Potassium Salt (4MSK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxysalicylic acid and its potassium salt, Potassium 4-Methoxysalicylate (commonly known as 4MSK), are both derivatives of salicylic (B10762653) acid utilized for their skin-lightening and anti-hyperpigmentation properties. While structurally similar, their formulation as a free acid versus a potassium salt imparts significant differences in their physicochemical properties, which in turn influences their biological activity, skin permeation, and formulation characteristics. This technical guide provides a comprehensive comparison of this compound and 4MSK, detailing their synthesis, mechanisms of action, and the experimental protocols used for their evaluation. The focus of cosmetic and pharmaceutical development has predominantly been on 4MSK due to its favorable formulation properties, including enhanced solubility and stability.

Physicochemical Properties

The primary distinction between this compound and its potassium salt lies in their physicochemical characteristics. The conversion of the carboxylic acid to its potassium salt significantly alters its solubility and handling properties, making the salt form more amenable to aqueous cosmetic and pharmaceutical formulations.

| Property | This compound | Potassium 4-Methoxysalicylate (4MSK) | Key Differences and Implications |

| Chemical Structure | C₈H₈O₄ | C₈H₇KO₄ | The carboxylic acid group (-COOH) in the free acid is deprotonated to a carboxylate group (-COO⁻K⁺) in the potassium salt. |

| Molecular Weight | 168.15 g/mol | 206.24 g/mol | The addition of a potassium ion increases the molecular weight of the salt form. |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Both compounds are solids at room temperature. |

| Melting Point | 158-159 °C | >220 °C (with decomposition) | The salt form has a significantly higher melting point, indicating greater thermal stability. |

| pKa | ~3.22 (predicted) | Not applicable | The pKa of the free acid indicates it is a weak acid. At physiological pH, it will exist in both ionized and non-ionized forms, which can affect its skin penetration. |

| Solubility | Soluble in methanol, slightly soluble in water. | Soluble in water; slightly soluble in DMSO and methanol. | The potassium salt is significantly more water-soluble, which is a major advantage for formulating aqueous-based cosmetic products like serums and lotions. This improved solubility can also enhance its bioavailability in the skin. |

| Stability | Stable under normal conditions. | Generally more stable in aqueous formulations. | The salt form is less prone to precipitation in aqueous solutions and can be more stable in certain cosmetic bases. |

Synthesis Overview

The synthesis of both compounds typically starts from 2,4-dihydroxybenzoic acid. The general synthetic route involves the selective methylation of the hydroxyl group at the 4-position, followed by neutralization to form the potassium salt.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxysalicylic Acid from 2,4-dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-Methoxysalicylic acid (4-MSK), also known as 2-Hydroxy-p-anisic Acid, is a derivative of salicylic (B10762653) acid used in various applications, notably in the cosmetics industry as a functional whitening agent.[1][2][3] Its mechanism of action involves coordinating keratin (B1170402) metabolism, promoting the discharge of melanin, and blocking its production, which helps in achieving smoother and brighter skin.[1][2][3]

The synthesis of this compound from 2,4-dihydroxybenzoic acid is achieved through a selective O-methylation reaction. This process presents a key chemical challenge: the regioselective methylation of the hydroxyl group at the C4 position while leaving the C2 hydroxyl group unmodified. The reaction typically employs dimethyl sulfate (B86663) (DMS) as the methylating agent in an alkaline aqueous solution.[1][2]

The principle of the reaction is a Williamson ether synthesis, proceeding through an SN2 nucleophilic substitution mechanism.[4] The alkaline conditions deprotonate the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid to form more nucleophilic phenolate (B1203915) ions. These ions then attack the electrophilic methyl group of dimethyl sulfate.[4]